![molecular formula C22H23N3O2 B14955898 N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14955898.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that features two indole moieties connected by an ethyl and a propanamide linker Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Reactants: Tryptamine and a carboxylic acid derivative.
Catalyst: DCC.
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the indole rings.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene moiety.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: A compound with a biphenyl moiety.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of two indole moieties, which can confer distinct biological activities. The methoxy group on one of the indole rings can also influence its chemical reactivity and interaction with biological targets.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which is C15H22N2O. It features an indole moiety, which is known for its diverse biological activities. The presence of methoxy and propanamide groups further enhances its pharmacological potential.
Chemical Structure
- Chemical Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For example, compounds derived from indole structures have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-15 (colon cancer) cells.
Case Study: Antiproliferative Activity
A study demonstrated that indole derivatives exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against HCT-15 cells, indicating potent anticancer activity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study reported that certain indole derivatives displayed low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 0.98 | MRSA |
Compound B | 1.50 | E. coli |
Compound C | 0.75 | Pseudomonas aeruginosa |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Indole derivatives can activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis in bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling indole derivatives with acylating agents. For example, similar compounds (e.g., 3-(1H-indol-3-yl)-2-ureidopropanamide derivatives) are synthesized via amide bond formation using activated esters or coupling reagents like EDCI/HOBt . Optimization includes adjusting temperature (e.g., 80°C for reflux in pyridine), solvent polarity (e.g., methanol or DMF), and catalyst selection. Low-yield reactions (e.g., 17% yield for trifluoromethyl-substituted analogs) may require iterative solvent screening or microwave-assisted synthesis .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substitution patterns (e.g., indole proton shifts at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks for indole derivatives) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving stereochemical ambiguities (e.g., SHELXL for small-molecule refinement) .
- HPLC : Chiral chromatography distinguishes enantiomers (critical for bioactive compounds) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep containers tightly sealed in dry, ventilated areas at 2–8°C to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., silica) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Approach :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability or receptor binding. For instance, 4-nitrophenyl ureido groups in analogs increase agonist activity at formyl-peptide receptors .
- Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-configurations) may exhibit divergent biological profiles. Resolve via chiral HPLC and test in assays (e.g., FPR2 receptor activation) .
- Scaffold Hybridization : Merge indole moieties with pyridine or piperidine rings (e.g., pyridin-4-yl derivatives) to modulate selectivity .
Q. What strategies resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?
- Troubleshooting :
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Cell Line Variability : Validate target expression levels (e.g., qPCR for receptor mRNA) before testing .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify false positives/negatives .
Q. How can computational methods predict metabolic stability and toxicity of this compound?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding persistence under physiological conditions .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Crystallization Tips :
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-20-8-4-5-16-10-13-25(22(16)20)14-11-21(26)23-12-9-17-15-24-19-7-3-2-6-18(17)19/h2-8,10,13,15,24H,9,11-12,14H2,1H3,(H,23,26) |
InChI Key |
PUFJJJDOYRPJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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